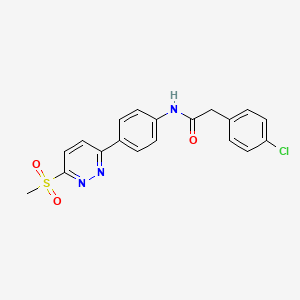

![molecular formula C21H18BrN5O2S B2915772 N-ethyl-1-[4-(pentanoylamino)phenyl]cyclohexanecarboxamide CAS No. 1251707-18-2](/img/structure/B2915772.png)

N-ethyl-1-[4-(pentanoylamino)phenyl]cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethyl-1-[4-(pentanoylamino)phenyl]cyclohexanecarboxamide, commonly known as Etizolam, is a thienodiazepine derivative that has gained popularity as a research chemical. It is a potent anxiolytic, hypnotic, and sedative agent that is structurally similar to benzodiazepines. Etizolam has been widely used in scientific research for its pharmacological properties, and

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with phenyl, chlorophenyl, methoxyphenyl, and naphthalen-1yl aryl substituents, have been extensively studied. These compounds were characterized using elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and for specific derivatives, single crystal X-ray diffraction studies. This research provides foundational knowledge on the structural and chemical properties of cyclohexanecarboxamide derivatives, including N-ethyl-1-[4-(pentanoylamino)phenyl]cyclohexanecarboxamide, indicating their potential for further application in scientific research (Özer, Arslan, VanDerveer, & Külcü, 2009).

Catalytic Activity in Organic Synthesis

Research into the catalytic activity of metal complexes, including those based on cyclohexanecarboxamide frameworks, has shown that these compounds can serve as effective catalysts in organic synthesis. For instance, new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines derived from cyclohexanecarboxamide precursors have demonstrated significant catalytic activity in the oxidation of cyclohexene, highlighting their utility in chemical synthesis and potential for industrial applications (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Antitumor Agents

The potential of cyclohexanecarboxamide derivatives as antitumor agents has been explored through the synthesis and evaluation of phenyl-substituted derivatives. These studies aim to develop compounds with lower DNA association constants, optimizing their therapeutic efficacy against solid tumors. The research into phenylquinoline-8-carboxamides and their DNA-intercalating properties offers insight into designing minimal antitumor agents with targeted activity against specific cancer types, demonstrating the therapeutic potential of N-ethyl-1-[4-(pentanoylamino)phenyl]cyclohexanecarboxamide derivatives (Atwell, Baguley, & Denny, 1989).

Propiedades

IUPAC Name |

N-(3-bromophenyl)-2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN5O2S/c1-2-14-6-3-4-9-17(14)30-20-19-25-27(21(29)26(19)11-10-23-20)13-18(28)24-16-8-5-7-15(22)12-16/h3-12H,2,13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZBDKUXLRSMQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-1-[4-(pentanoylamino)phenyl]cyclohexanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-ethoxy-4-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide](/img/structure/B2915700.png)

![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B2915703.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2915706.png)

![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915710.png)